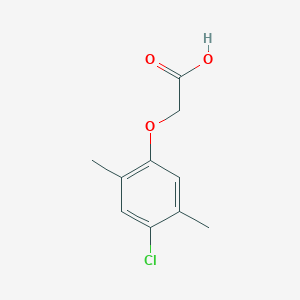
(4-Chloro-2,5-dimethylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2,5-dimethylphenoxy)acetic acid, also known as 2,4-D, is a synthetic herbicide that has been widely used in agriculture and horticulture. It belongs to the phenoxy family of herbicides and is one of the most extensively used herbicides worldwide. The compound was first synthesized in the 1940s and has since been used to control weeds in crops such as corn, soybeans, and wheat.
Mecanismo De Acción
(4-Chloro-2,5-dimethylphenoxy)acetic acid works by mimicking the natural plant hormone auxin, which regulates plant growth and development. The compound disrupts the normal growth patterns of plants, causing them to grow uncontrollably and eventually die.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to (4-Chloro-2,5-dimethylphenoxy)acetic acid can have negative effects on human health, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity. The compound has also been found to be toxic to aquatic organisms and other non-target species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Chloro-2,5-dimethylphenoxy)acetic acid is widely used in laboratory experiments as a tool for studying plant growth and development. Its ability to mimic the natural plant hormone auxin makes it a valuable tool for studying plant physiology. However, the compound's potential toxicity and negative impact on the environment must be taken into consideration when using it in laboratory experiments.
Direcciones Futuras
1. Development of new herbicides with improved safety and efficacy profiles.
2. Investigation of the potential use of (4-Chloro-2,5-dimethylphenoxy)acetic acid in the treatment of cancer and other diseases.
3. Further study of the compound's impact on human health and the environment.
4. Development of new methods for synthesizing (4-Chloro-2,5-dimethylphenoxy)acetic acid that are more efficient and environmentally friendly.
5. Investigation of the potential use of (4-Chloro-2,5-dimethylphenoxy)acetic acid in bioremediation and other environmental applications.
Métodos De Síntesis
The synthesis of (4-Chloro-2,5-dimethylphenoxy)acetic acid involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a catalyst. The resulting product is (4-Chloro-2,5-dimethylphenoxy)acetic acid, which is then purified and formulated into various herbicide products.
Aplicaciones Científicas De Investigación
(4-Chloro-2,5-dimethylphenoxy)acetic acid has been extensively studied for its effectiveness as a herbicide and its potential impact on the environment. Research has also been conducted on the compound's potential use in the treatment of certain diseases, such as cancer.
Propiedades
Número CAS |
13370-48-4 |
|---|---|
Nombre del producto |
(4-Chloro-2,5-dimethylphenoxy)acetic acid |
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
2-(4-chloro-2,5-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13) |
Clave InChI |
FYSOXVMOZFIWIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)OCC(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C)OCC(=O)O |
Otros números CAS |
13370-48-4 |
Sinónimos |
(4-chloro-2,5-dimethylphenoxy)acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




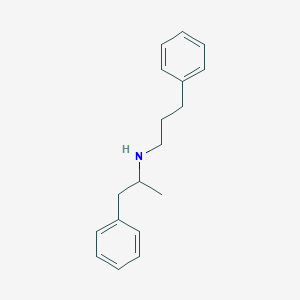
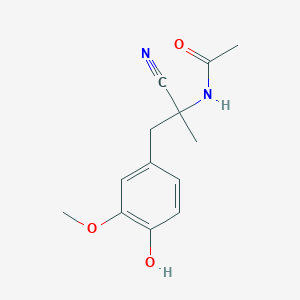
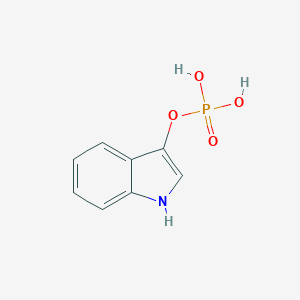
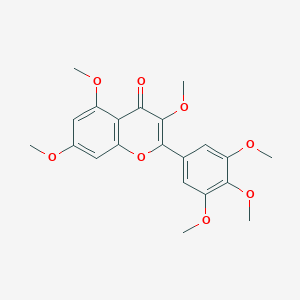
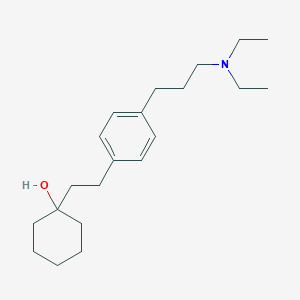
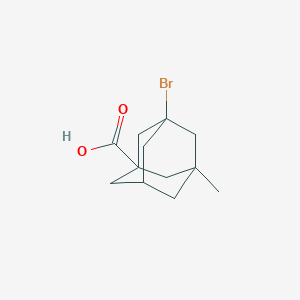

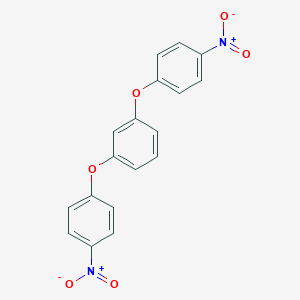
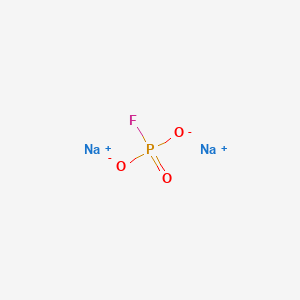
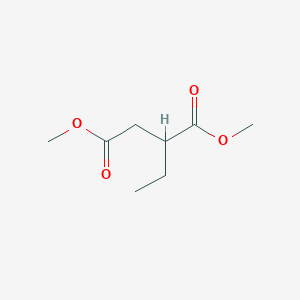
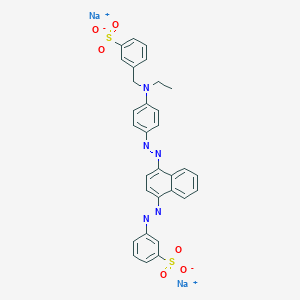
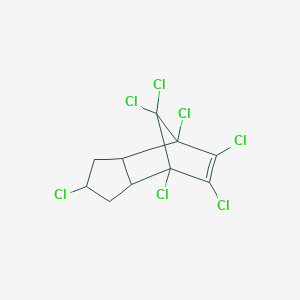
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)